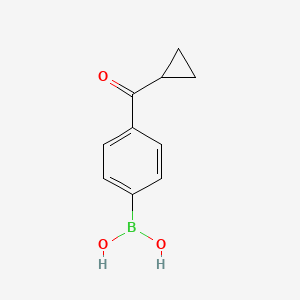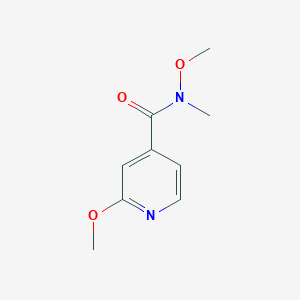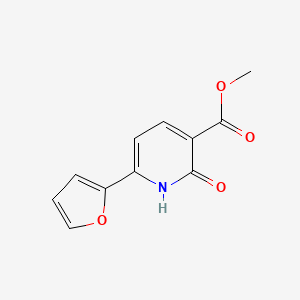
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
“2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . There are different synthetic routes for imidazole and their derived products . For example, Desai et al. synthesized a compound with a similar structure and evaluated its antimicrobial potential .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
1. Pharmaceuticals: Antimicrobial Agents
Imidazole derivatives are well-known for their antimicrobial properties. They have been synthesized and evaluated for their potential against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . The presence of the imidazole ring contributes to the bactericidal activity, making these compounds valuable in the development of new antibiotics.
2. Chemotherapy: Antitumor Agents
The structural motif of imidazole is present in many antitumor agents. Novel imidazole-containing quinoline derivatives have shown inhibitory activities against a range of tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . The 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine could serve as a precursor or a lead compound in the synthesis of these antitumor agents.
3. Organic Synthesis: Building Blocks
Imidazole rings are pivotal in the synthesis of complex organic molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance as key components in functional molecules used in various applications . The chloro and pyridine groups in the compound can act as reactive sites for further chemical modifications.
4. Material Science: Polymer Anchors
The compound can be used as a reactant for the synthesis of polymer-anchored oxovanadium (IV) complexes . These complexes have applications in catalysis and material science, where the imidazole ring can coordinate with metal centers, leading to materials with novel properties.
5. Pharmacology: α1-Adrenoceptor Agonists
Imidazole derivatives are also used in the synthesis of α1-adrenoceptor agonists . These agonists are important in the treatment of conditions like hypotension and nasal congestion, where they act on the adrenergic receptors to produce a physiological response.
Future Directions
properties
IUPAC Name |
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYJWVECSFNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





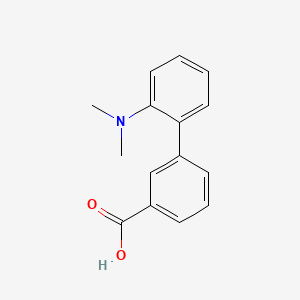
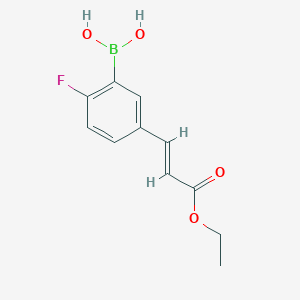

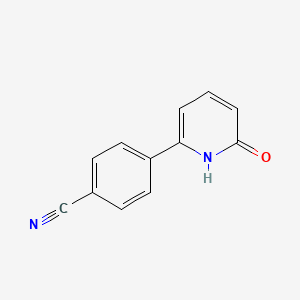
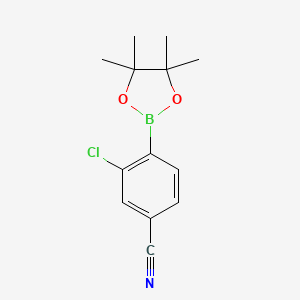

![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

